Fmoc-D-Met-OH

Descripción general

Descripción

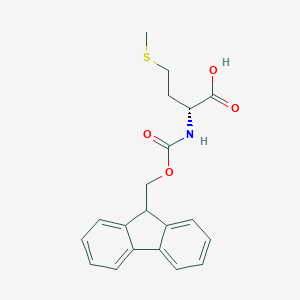

Fmoc-D-Met-OH: , also known as N-α-fluorenylmethyloxycarbonyl-D-methionine, is a derivative of the amino acid methionineThe fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of the peptide chain .

Aplicaciones Científicas De Investigación

Chemistry

Peptide Synthesis:

Biology

Protein Engineering: It is used in the design and synthesis of peptides for studying protein-protein interactions and enzyme mechanisms.

Medicine

Drug Development: Fmoc-D-Met-OH is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry

Mecanismo De Acción

- The Fmoc group serves as a temporary protecting group for the Met amino group during solid-phase peptide synthesis (SPPS) .

- The Fmoc group is introduced by reacting the Met amino group with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or other Fmoc derivatives .

- During peptide elongation, the Fmoc group prevents side reactions at the N-terminus while allowing further coupling reactions .

- Upon completion of peptide synthesis, the Fmoc group is removed using piperidine, revealing the free Met amino group for subsequent reactions .

- Downstream effects involve the formation of peptide bonds and the assembly of the desired peptide sequence .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Métodos De Preparación

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Fmoc-D-Met-OH can undergo oxidation to form methionine sulfoxide.

Reduction: The sulfoxide form can be reduced back to methionine using reducing agents such as dithiothreitol (DTT).

Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, leading to the formation of the free amine.

Common Reagents and Conditions

Oxidation: Metal ion catalysts, oxygen.

Reduction: Dithiothreitol (DTT), other reducing agents.

Substitution: Piperidine in N,N-dimethylformamide (DMF).

Major Products

Oxidation: Methionine sulfoxide.

Reduction: Methionine.

Substitution: Free amine of D-methionine.

Comparación Con Compuestos Similares

Similar Compounds: : 1.

Actividad Biológica

Fmoc-D-Met-OH, or Nα-fluorenylmethoxycarbonyl-D-methionine, is a derivative of the amino acid methionine, which plays a crucial role in various biological processes. This compound is widely used in peptide synthesis and has been studied for its biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C₂₀H₂₁NO₄S

- Molecular Weight : 371.4 g/mol

- CAS Number : 112883-40-6

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which facilitates its incorporation into peptides during solid-phase peptide synthesis (SPPS) without the need for side-chain protection of methionine.

Antimicrobial Activity

Research has shown that peptides synthesized using this compound exhibit significant antimicrobial properties. A study evaluated various peptide constructs that included D-methionine and found that those with cationic amino acids showed enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus . The presence of D-methionine contributed to the overall positive charge of the peptides, which is known to improve their interaction with bacterial membranes.

Table 1: Antimicrobial Activity of Peptides Containing this compound

| Peptide Sequence | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Fmoc-D-Met-Lys | E. coli | 5 µg/mL |

| Fmoc-D-Met-Arg | S. aureus | 3 µg/mL |

| Fmoc-D-Met-Trp | E. coli | 2 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. A study focused on the synthesis of peptide hydrogels incorporating D-methionine demonstrated cytotoxic effects against cancer cell lines . The hydrogels were designed to release therapeutic agents in a controlled manner, enhancing their effectiveness in targeting tumor cells.

Case Study: Peptide Hydrogel for Cancer Therapy

A novel hydrogel composed of peptides including this compound was tested for its ability to encapsulate and release doxorubicin, a common chemotherapeutic agent. The results indicated that the hydrogel not only improved the solubility of doxorubicin but also enhanced its cytotoxicity against breast cancer cells (MCF-7) compared to free doxorubicin .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The cationic nature of peptides containing D-methionine enhances their ability to disrupt bacterial membranes, leading to cell lysis.

- Cellular Uptake : Peptides with hydrophobic residues like methionine facilitate better penetration into cancer cells, promoting apoptosis.

- Synergistic Effects : When combined with other amino acids or therapeutic agents, this compound can enhance the overall efficacy of treatments.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBGAUHBELNDEW-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426316 | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-40-6 | |

| Record name | D-FMOC-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112883-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-D-Met-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.